Margaroyl-EA

Description

Properties

IUPAC Name |

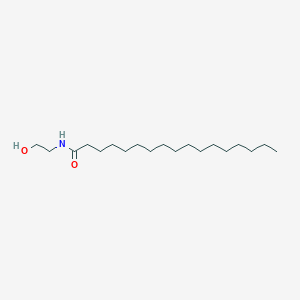

N-(2-hydroxyethyl)heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFMSAXQJECNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560544 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-59-0 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualizing N 2 Hydroxyethyl Heptadecanamide Within the N Acyl Ethanolamine Nae Class

N-(2-Hydroxyethyl)heptadecanamide, also known as heptadecanoyl ethanolamide, is a member of the N-acyl ethanolamine (B43304) (NAE) family of lipid molecules. nih.gov NAEs are fatty acid amides that consist of a fatty acid linked to an ethanolamine molecule. wikipedia.org This class of compounds includes several well-known bioactive lipids, such as the endocannabinoid anandamide (B1667382), the anti-inflammatory and analgesic substance palmitoylethanolamide (B50096) (PEA), and the anorexic substance oleoylethanolamide. nih.gov

The biological synthesis of NAEs in mammals typically begins with glycerophospholipids and involves a two-step enzymatic process. nih.gov The first step is the N-acylation of an ethanolamine phospholipid, which is then followed by the release of the NAE by a specific phospholipase D. nih.govwikipedia.org The degradation of NAEs is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH). nih.gov However, more recent research has identified other enzymes that also play a role in the metabolism of NAEs. nih.gov

N-(2-Hydroxyethyl)heptadecanamide is structurally a saturated fatty acyl ethanolamine. nih.gov It is composed of a heptadecanoic acid (a 17-carbon saturated fatty acid) backbone linked to a 2-hydroxyethyl group via an amide bond.

Role of N 2 Hydroxyethyl Heptadecanamide As a Synthetic Analog in Research

N-(2-Hydroxyethyl)heptadecanamide is a synthetic analog of palmitoylethanolamide (B50096) (PEA). ncats.ioncats.io Because it is unlikely to be found in natural tissues, it serves as a valuable tool in research, particularly as an internal standard for the quantitative analysis of other fatty acid ethanolamides. ncats.ioncats.io This allows for the accurate measurement of the concentrations of similar naturally occurring compounds in biological samples.

In laboratory settings, N-(2-Hydroxyethyl)heptadecanamide has been used to investigate the "entourage effect" of NAEs. szabo-scandic.com Research has shown that while it does not produce a significant calcium ion response on its own in cells expressing human recombinant VR1 (vanilloid receptor 1), it can potentiate the response to anandamide (B1667382) (AEA). ncats.ioncats.io Specifically, studies on human recombinant VR1 expressing cells demonstrated that N-(2-Hydroxyethyl)heptadecanamide significantly enhances the Ca²⁺ influx response to AEA, which is a key component of pain signaling pathways.

Furthermore, this compound has been investigated for its potential to modulate the activity of enzymes involved in the endocannabinoid system. Research suggests it may have neuroprotective properties by inhibiting the enzyme N-acylethanolamine acid amidase (NAAA), which is responsible for breaking down PEA. By inhibiting NAAA, N-(2-Hydroxyethyl)heptadecanamide could prolong the effects of endogenous analgesic and anti-inflammatory agents.

Historical Context of N Acyl Ethanolamide Research and the Compound’s Emergence

Controlled Synthesis of N-(2-Hydroxyethyl)heptadecanamide

The laboratory synthesis of N-(2-Hydroxyethyl)heptadecanamide is primarily achieved through amidation reactions, which involve the formation of an amide bond between a fatty acid derivative and an amine.

Amidation Reactions for N-(2-Hydroxyethyl)heptadecanamide Production

Two primary methods are commonly employed for the synthesis of N-(2-Hydroxyethyl)heptadecanamide:

Acyl Chloride Addition: This method involves the reaction of heptadecanoyl chloride with ethanolamine. The acyl chloride is typically added dropwise to a solution of ethanolamine, resulting in an immediate white precipitate of the desired amide. This direct approach is efficient and eliminates the need for activation steps.

Carbodiimide-Assisted Coupling: This procedure utilizes coupling agents to facilitate the amide bond formation between heptadecanoic acid and ethanolamine. Common reagents for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS), or N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) with 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid group of heptadecanoic acid, forming an active ester intermediate that readily reacts with ethanolamine. This method is particularly useful when the corresponding acyl chloride is not readily available or is unstable.

Industrially, the synthesis of fatty acid amides often involves a two-step process. First, triglycerides are converted into fatty acid methyl or ethyl esters. These esters are then treated at high temperatures to produce the fatty acid amides. mdpi.com

Yield Optimization and Reaction Conditions in Laboratory Synthesis

The efficiency of N-(2-Hydroxyethyl)heptadecanamide synthesis is influenced by several factors:

Reaction Time and Temperature: The acyl chloride addition method is generally faster, with reaction times around one hour. The carbodiimide-assisted coupling can take longer, typically around three hours. Temperature control, often by cooling the reaction mixture on ice, is crucial to prevent exothermic side reactions.

Solvent: Dichloromethane is a commonly used solvent due to its low polarity, which facilitates the solubility of acyl chlorides while minimizing side reactions.

Purification: After the reaction, a work-up procedure is necessary to remove unreacted reagents and byproducts. This typically involves quenching the reaction with an acid, followed by washing the organic layer with solutions like saturated sodium bicarbonate, water, and brine. Purification of the crude product is often achieved through recrystallization from a suitable solvent like heptane (B126788) or by column chromatography.

Yield: The acyl chloride addition method generally provides higher yields, with reports of up to 87%. nih.gov The carbodiimide-assisted coupling method can have lower yields, ranging from 64% to 87%, which may be attributed to side reactions during the activation step.

| Synthesis Method | Key Reagents | Typical Yield | Reaction Time |

| Acyl Chloride Addition | Heptadecanoyl chloride, Ethanolamine | 87% nih.gov | 1 hour |

| Carbodiimide-Assisted Coupling | Heptadecanoic acid, Ethanolamine, TBTU, HOBt | 64-87% | 3 hours |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

To confirm the successful synthesis and purity of N-(2-Hydroxyethyl)heptadecanamide, a combination of advanced analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Key ¹H-NMR signals for N-(2-Hydroxyethyl)heptadecanamide in Chloroform-d include:

A broad signal around δ 5.96 ppm corresponding to the amide proton (NH). nih.gov

A triplet at approximately δ 3.72 ppm for the methylene (B1212753) group adjacent to the hydroxyl group (CH₂OH). nih.gov

A quartet around δ 3.42 ppm for the methylene group attached to the nitrogen atom (NHCH₂). nih.gov

A triplet at about δ 2.20 ppm for the methylene group adjacent to the carbonyl group (COCH₂). nih.gov

A multiplet for the long alkyl chain protons between δ 1.11 and 1.40 ppm. nih.gov

A triplet at approximately δ 0.88 ppm for the terminal methyl group (CH₃). nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity |

| Amide (NH) | ~5.96 | Broad nih.gov |

| Hydroxyethyl (B10761427) (CH₂OH) | ~3.72 | Triplet nih.gov |

| Hydroxyethyl (NHCH₂) | ~3.42 | Quartet nih.gov |

| Acyl Chain (COCH₂) | ~2.20 | Triplet nih.gov |

| Acyl Chain ((CH₂)n) | ~1.11-1.40 | Multiplet nih.gov |

| Terminal Methyl (CH₃) | ~0.88 | Triplet nih.gov |

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the identity of N-(2-Hydroxyethyl)heptadecanamide.

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of N-(2-Hydroxyethyl)heptadecanamide. upes.ac.infigshare.com These techniques separate the compound from complex mixtures and provide mass-to-charge ratio (m/z) data for identification. ijper.orgnih.gov

In positive ion mode electrospray ionization (ESI-MS), N-(2-Hydroxyethyl)heptadecanamide is typically detected as the protonated molecular ion [M+H]⁺. The calculated m/z for this ion is approximately 314.3. nih.govnih.gov Fragmentation patterns observed in MS/MS experiments can provide further structural information. For instance, characteristic fragments may correspond to the loss of a water molecule or cleavage of the hydroxyethyl group.

LC-MS analysis often employs a C18 column for separation. nih.gov The compound has been identified in environmental samples using LC-QTOF-MS, which provides high-resolution mass data for accurate formula determination. core.ac.uk

| Analytical Technique | Information Provided |

| ¹H-NMR | Confirmation of proton environments and structural connectivity. nih.gov |

| ¹³C-NMR | Confirmation of the carbon skeleton. |

| GC-MS | Separation and identification based on mass-to-charge ratio. upes.ac.innih.gov |

| LC-MS | Separation and identification, particularly for complex mixtures. nih.govcore.ac.uk |

| High-Resolution MS | Accurate mass measurement for elemental composition determination. |

High-Resolution Accurate Mass (HRAM) Mass Spectrometry for Precise Analysisthermofisher.com

High-Resolution Accurate Mass (HRAM) Mass Spectrometry is a critical analytical technique for the precise characterization of N-(2-Hydroxyethyl)heptadecanamide. Unlike unit mass resolution instruments, HRAM systems, such as Orbitrap and Time-of-Flight (TOF) analyzers, can distinguish between compounds with very similar nominal masses, providing a higher degree of confidence in identification. thermofisher.comhilarispublisher.com The high resolving power allows for the confident assignment of elemental compositions from an accurate mass measurement. thermofisher.com

In the analysis of N-(2-Hydroxyethyl)heptadecanamide, HRAM-MS provides an exact mass measurement that is fundamental for its unambiguous identification. The theoretical monoisotopic mass of the neutral molecule (C₁₉H₃₉NO₂) is 313.298079487 Da. nih.gov During analysis, typically using electrospray ionization (ESI) in positive mode, the compound is detected as its protonated adduct, [M+H]⁺. nih.govtandfonline.com Experimental data obtained using an LC-ESI-QTOF instrument, a type of HRAM mass spectrometer, have determined the precursor m/z for this protonated molecule to be 314.3054. nih.govmassbank.jp This close correlation between the theoretical and measured mass confirms the elemental composition of the analyte with high certainty.

The accuracy and reproducibility of HRAM data are essential for metabolomics studies and for distinguishing target compounds from complex sample matrices. thermofisher.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₃₉NO₂ | nih.govnih.gov |

| Theoretical Mass (Exact) | 313.298079487 Da | nih.gov |

| Precursor Adduct | [M+H]⁺ | nih.govtandfonline.com |

| Precursor m/z (Experimental) | 314.3054 | nih.govmassbank.jp |

| Instrumentation Type | LC-ESI-QTOF | nih.govmassbank.jp |

MS/MS Fragmentation Pattern Analysis and Identificationnih.gov

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of N-(2-Hydroxyethyl)heptadecanamide by analyzing its fragmentation patterns. In this process, the precursor ion, the protonated molecule [M+H]⁺ at m/z 314.3, is isolated and subjected to collision-induced dissociation (CID). nih.govmassbank.jp The resulting fragment ions are characteristic of the molecule's structure and provide definitive evidence for its identification.

Analysis of the MS/MS spectrum of N-(2-Hydroxyethyl)heptadecanamide reveals several key product ions. nih.govmassbank.jp A prominent fragmentation pathway involves the neutral loss of a water molecule (H₂O, 18.01 Da) from the precursor ion, resulting in a fragment ion at approximately m/z 296. nih.gov Another significant fragment is observed at approximately m/z 297, which corresponds to the [M+H-H₂O]⁺ ion. nih.gov

Furthermore, cleavage of the amide bond or the hydroxyethyl group generates other characteristic ions. A notable fragment at m/z 62.0595 is consistently observed, which corresponds to the protonated hydroxyethylamine moiety, [HO-CH₂-CH₂-NH₃]⁺. nih.govmassbank.jp This fragment is a strong indicator of the N-acyl ethanolamine structure. The collection of these specific fragment ions provides a unique fingerprint for the compound, allowing for its confident identification in complex samples. ncsu.edu

| Fragment m/z (Experimental) | Proposed Identity / Neutral Loss | Source |

|---|---|---|

| 297.2784 / 297.2793 | [M+H-H₂O]⁺ | nih.govmassbank.jp |

| 296.2944 / 296.2950 | Fragment from loss of water | nih.govmassbank.jp |

| 71.0851 | Alkyl chain fragment | nih.govmassbank.jp |

| 62.0594 / 62.0595 | [HO-CH₂-CH₂-NH₃]⁺ | nih.govmassbank.jp |

Chromatographic Purity Determination (e.g., HPLC, UHPLC)thermofisher.comhilarispublisher.com

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are standard methods for assessing the purity of synthesized N-(2-Hydroxyethyl)heptadecanamide. upes.ac.ingoogle.com These methods separate the target compound from unreacted starting materials, byproducts, and other impurities, allowing for accurate quantification of its purity. nih.gov The purity of a product can be determined to be greater than 99% using HPLC. google.com

The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.govmassbank.jp A mobile phase gradient consisting of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is commonly used to elute the compounds from the column. massbank.jpnih.gov Detection is often performed using a UV detector, typically at a wavelength around 210-220 nm where the amide bond absorbs, or more definitively, by coupling the chromatograph to a mass spectrometer (LC-MS). nih.gov

UHPLC, an advancement over HPLC, utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity. acs.org The validation of an HPLC or UHPLC method for purity determination involves assessing parameters such as specificity, linearity, precision, and accuracy to ensure the reliability of the results. nih.gov

| Parameter | Typical Condition | Source |

|---|---|---|

| Technique | Reversed-Phase HPLC or UHPLC | upes.ac.inacs.org |

| Stationary Phase (Column) | C18 | nih.govmassbank.jp |

| Mobile Phase A | Water with 0.1% formic acid or TFA | massbank.jpnih.gov |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid or TFA | massbank.jpnih.gov |

| Detection | UV (210-220 nm) or Mass Spectrometry (MS) | nih.gov |

| Purity Specification | Often ≥98.0% | vwr.com |

Endogenous Metabolism of N-Acyl Ethanolamines and Analog Context

The metabolism of NAEs is a dynamic process involving multiple enzymatic steps for both their creation and breakdown. nih.govnih.gov This ensures tight regulation of their signaling functions. The study of analogs like N-(2-Hydroxyethyl)heptadecanamide provides valuable insights into these pathways.

Biosynthetic Pathways of N-Acyl Ethanolamines Relevant to N-(2-Hydroxyethyl)heptadecanamide Analogs

The primary route for the biosynthesis of NAEs begins with the formation of N-acyl-phosphatidylethanolamine (NAPE). nih.govnih.gov This precursor is then converted into the final NAE molecule through several enzymatic routes.

The most direct pathway for NAE synthesis involves the hydrolysis of NAPE by a specific phospholipase D, known as NAPE-PLD. wikipedia.orgresearchgate.net This enzyme catalyzes the cleavage of the phosphodiester bond in NAPE to yield an NAE and phosphatidic acid. nih.govwikipedia.org The activity of NAPE-PLD is calcium-dependent and is considered a major contributor to the production of various NAEs, including saturated and polyunsaturated species. nih.govresearchgate.net Studies in mice have shown that the genetic knockout of NAPE-PLD leads to a significant reduction in the levels of certain saturated NAEs in the brain. nih.gov

Research has revealed that NAE synthesis is not solely reliant on NAPE-PLD. nih.govresearchgate.net The existence of alternative, NAPE-PLD-independent pathways has been confirmed through studies on NAPE-PLD knockout mice, which still exhibited the ability to produce certain NAEs, particularly polyunsaturated ones like anandamide. nih.govresearchgate.net These alternative routes are multi-step processes. researchgate.netnih.gov One such pathway involves the initial hydrolysis of NAPE to lyso-NAPE by a phospholipase A2-like enzyme, followed by the cleavage of lyso-NAPE to glycerophospho-N-acylethanolamine (GP-NAE), which is then hydrolyzed to the final NAE. researchgate.net Another alternative involves a phospholipase C-type activity that converts NAPE to phospho-NAE, which is subsequently dephosphorylated to yield the NAE. researchgate.net

Table 1: Key Enzymes in N-Acyl Ethanolamine Biosynthesis

| Enzyme | Pathway | Function |

| N-acyltransferase | Both | Transfers an acyl group to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). nih.gov |

| NAPE-PLD | Canonical | Hydrolyzes NAPE to directly produce N-acylethanolamine (NAE) and phosphatidic acid. wikipedia.orgresearchgate.net |

| Phospholipase A2 (PLA2) | Alternative | Hydrolyzes NAPE to form lyso-NAPE in a multi-step pathway. researchgate.net |

| Glycerophosphodiesterase (GDE) | Alternative | Hydrolyzes glycerophospho-N-acylethanolamine (GP-NAE) to produce NAE in a multi-step pathway. researchgate.net |

| Phospholipase C (PLC) | Alternative | Converts NAPE to phospho-NAE in a multi-step pathway. researchgate.net |

Catabolic Enzymes of N-Acyl Ethanolamides

The biological activity of NAEs is terminated through enzymatic degradation. Two primary enzymes are responsible for the hydrolysis of NAEs into a fatty acid and ethanolamine.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the breakdown of a broad range of NAEs. nih.gov It is a serine hydrolase that catabolizes endocannabinoids like anandamide, as well as other NAEs such as oleoylethanolamide (OEA) and palmitoylethanolamine (PEA). nih.govwikipedia.org The inactivation of FAAH leads to elevated levels of these NAEs, demonstrating its central role in regulating their signaling. researchgate.netacs.org FAAH exhibits a preference for NAEs with polyunsaturated acyl chains. acs.org

N-acylethanolamine Acid Amidase (NAAA) is another important hydrolase involved in NAE degradation. universiteitleiden.nl Unlike FAAH, NAAA is a cysteine hydrolase that shows optimal activity in an acidic environment, typically within lysosomes. tandfonline.comwikipedia.orgnih.gov NAAA displays a marked substrate preference for saturated and monounsaturated NAEs, with PEA being one of its most efficiently hydrolyzed substrates. tandfonline.comnih.gov Its activity towards polyunsaturated NAEs like anandamide is significantly lower. tandfonline.com This selectivity suggests that NAAA and FAAH have complementary roles in regulating the diverse pool of NAE signaling lipids.

Table 2: Substrate Selectivity of NAAA

| Substrate (N-Acylethanolamine) | Relative Reactivity with NAAA (%) |

| Palmitoylethanolamide (B50096) (PEA) | 100 |

| N-myristoylethanolamine | 48 |

| N-stearoylethanolamine | ~20 |

| N-oleoylethanolamine (OEA) | ~20 |

| N-linoleoylethanolamine | 13 |

| Anandamide (AEA) | 8 |

| Data adapted from a study on NAAA substrate selectivity. tandfonline.com |

N-Acylethanolamine Acid Amidase (NAAA) Activity and Substrate Selectivity

NAAA Preferential Hydrolysis of Saturated Fatty Acid Ethanolamides

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids. nih.gov A defining characteristic of NAAA is its distinct preference for hydrolyzing saturated fatty acid ethanolamides (FAEs) over their unsaturated counterparts. uniprot.org This substrate preference is a key factor that distinguishes NAAA from other enzymes involved in NAE metabolism, such as fatty acid amide hydrolase (FAAH).

The enzyme's activity is highly dependent on the length and saturation of the fatty acyl chain of the substrate. Research has established a clear hierarchy of substrate preference for NAAA. It most efficiently hydrolyzes N-palmitoylethanolamide (PEA), which contains a 16-carbon saturated acyl chain. uniprot.orgresearchgate.net The preference generally decreases as the chain length deviates from this optimal 16-carbon structure and with the introduction of double bonds.

The established order of hydrolysis preference by NAAA is as follows: N-palmitoylethanolamine (C16:0) > N-myristoylethanolamine (C14:0) > N-lauroylethanolamine (C12:0) = N-stearoylethanolamine (C18:0) > N-arachidonoylethanolamine (C20:4) > N-oleoylethanolamine (C18:1). uniprot.org This demonstrates that while NAAA can hydrolyze various FAEs, its activity is significantly higher for saturated FAEs, with peak efficiency at a 16-carbon chain length. N-(2-Hydroxyethyl)heptadecanamide, with its 17-carbon saturated chain, fits within this class of preferred substrates, although it is not a naturally occurring compound. ncats.iocaymanchem.com

Enzyme Kinetic and Computational Analyses of NAAA Substrate Selectivity

Kinetic studies and computational modeling have further elucidated the basis for NAAA's substrate selectivity. The catalytic efficiency of NAAA is strictly dependent on the length of the fatty acyl chain. nih.gov While specific Michaelis-Menten constants (Km and Vmax) for N-(2-Hydroxyethyl)heptadecanamide are not extensively documented, the relative hydrolysis rates of various FAEs provide a clear picture of the enzyme's kinetic preferences.

The following table, derived from relative activity data, illustrates the substrate specificity of NAAA. Activity is shown relative to the hydrolysis of the optimal substrate, N-palmitoylethanolamide (PEA).

| Substrate (N-Acylethanolamine) | Acyl Chain | Relative Hydrolysis Rate (%) |

|---|---|---|

| N-Palmitoylethanolamide (PEA) | C16:0 | 100 |

| N-Myristoylethanolamine | C14:0 | ~80 |

| N-Stearoylethanolamide (SEA) | C18:0 | ~50 |

| N-Lauroylethanolamine | C12:0 | ~50 |

| N-Oleoylethanolamide (OEA) | C18:1 | ~20 |

| N-Arachidonoylethanolamide (AEA) | C20:4 | ~15 |

Data is approximate and compiled from published relative activity profiles. uniprot.orgresearchgate.net

Computational analyses, including molecular dynamics simulations, have complemented these kinetic findings. These models suggest that the stability of the enzyme-substrate complex is a key determinant of catalytic efficiency and is directly related to the length of the fatty acyl chain.

Structural Studies of NAAA and Active Site Interactions

The three-dimensional structure of NAAA, revealed through X-ray crystallography, provides a molecular basis for its substrate specificity. nih.gov NAAA is a member of the N-terminal nucleophile (Ntn) hydrolase superfamily and requires autocatalytic cleavage to become active, a process that exposes its buried active site. nih.gov

The active site of NAAA is characterized by a narrow, linear, and hydrophobic cavity or channel. nih.gov This channel is specifically designed to accommodate the long, saturated acyl chain of its preferred substrates, like palmitoylethanolamide. The formation of this stable substrate-binding site is conformationally coupled to the interaction of hydrophobic helices within the enzyme with lipid membranes. nih.gov This suggests a mechanism of interfacial activation, where the enzyme's catalytic function is enhanced at the membrane surface.

The active site itself is the region of the enzyme where substrate molecules bind and undergo a chemical reaction. wikipedia.org It is composed of specific amino acid residues that form temporary bonds with the substrate (the binding site) and other residues that catalyze the reaction (the catalytic site). wikipedia.orgnih.gov In NAAA, the hydrophobic nature of the binding cavity explains the preference for saturated fatty acyl chains, as these chains can fit snugly within the channel, maximizing favorable hydrophobic interactions. The introduction of kinks from double bonds in unsaturated fatty acids would disrupt this optimal fit, leading to lower binding affinity and reduced catalytic efficiency.

N-(2-Hydroxyethyl)heptadecanamide as a Probe for Enzyme Activity and Selectivity Studies

N-(2-Hydroxyethyl)heptadecanamide, also known as heptadecanoyl ethanolamide, is a valuable research tool precisely because it is a synthetic analog of naturally occurring FAEs. ncats.iocaymanchem.com Its key feature is the presence of an odd-numbered (17-carbon) fatty acid chain, which is not typically found in mammalian tissues. caymanchem.com This characteristic makes it an ideal internal standard for the quantitative analysis of endogenous NAEs like PEA.

When researchers measure the levels of NAEs in biological samples, they add a known quantity of N-(2-Hydroxyethyl)heptadecanamide to the sample at the beginning of the extraction process. Because it behaves biochemically in a very similar manner to the endogenous NAEs during extraction and analysis (e.g., by mass spectrometry), any loss of sample during these procedures will affect the internal standard and the endogenous compounds equally. By measuring the final amount of the internal standard, researchers can correct for this loss and accurately calculate the true concentrations of the endogenous NAEs.

The use of N-(2-Hydroxyethyl)heptadecanamide as an internal standard allows for the precise study of how NAAA activity affects the levels of its natural substrates. For example, in studies involving NAAA inhibitors, this compound helps to accurately quantify the resulting increase in endogenous PEA levels, thereby providing a clear measure of the inhibitor's efficacy in a biological system. nih.gov Its structural similarity to the preferred substrates of NAAA ensures that it is a relevant and reliable standard for these types of enzymatic studies.

| Property | Value |

|---|---|

| Chemical Formula | C19H39NO2nih.gov |

| Molar Mass | 313.5 g/mol nih.gov |

| Common Synonyms | Heptadecanoyl ethanolamide, Margaroyl-ethanolamine nih.gov |

| Primary Use in Research | Internal standard for quantitative analysis ncats.iocaymanchem.com |

| Key Feature | Synthetic analog with an odd-numbered (17) carbon chain caymanchem.com |

Molecular Mechanisms of Action and Receptor Interactions

Engagement with Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that are involved in the perception of various sensations, including temperature, pain, and taste. wikipedia.org

Potentiation of Ca2+ Influx via Vanilloid Receptor 1 (VR1/TRPV1)

Research has demonstrated that N-(2-Hydroxyethyl)heptadecanamide can significantly enhance the influx of calcium ions (Ca2+) through the Vanilloid Receptor 1 (VR1), also known as TRPV1. ncats.io While this compound on its own does not typically trigger a Ca2+ response in cells expressing human recombinant VR1, it markedly potentiates the response to anandamide (B1667382) (AEA), an endogenous cannabinoid. ncats.ioncats.io This potentiation of the Ca2+ influx suggests a modulatory role for N-(2-Hydroxyethyl)heptadecanamide at the TRPV1 receptor. The activation of TRPV1 leads to an increase in intracellular calcium, which can trigger various cellular processes, including the generation of action potentials and the release of neurotransmitters. mdpi.comnih.gov

The influx of Ca2+ through TRPV1 channels is a critical event in cellular signaling. mdpi.com Studies have shown that the opening of the TRPV1 channel allows for the entry of cations, which can lead to depolarization of the cell membrane and the initiation of a nerve impulse. nih.gov The potentiation of this Ca2+ influx by N-(2-Hydroxyethyl)heptadecanamide indicates its potential to amplify signals mediated by TRPV1 activation.

Comparative Analysis of N-(2-Hydroxyethyl)heptadecanamide with Endogenous N-Acyl Ethanolamines at TRP Channels

When compared to other endogenous N-acyl ethanolamines, N-(2-Hydroxyethyl)heptadecanamide exhibits a distinct profile of activity at TRP channels. For instance, unlike anandamide, which can directly activate TRPV1, N-(2-Hydroxyethyl)heptadecanamide primarily acts as a potentiator of anandamide-induced responses. ncats.ioncats.io Studies on a series of N-acyl ethanolamines revealed that compounds with C12:0, C17:0 (heptadecanoylethanolamine), C18:0, and C18:1 acyl chains all potentiated the Ca2+ influx in response to anandamide in cells expressing human recombinant VR1. ncats.io

In contrast, other endogenous lipids, such as N-oleoylethanolamine (OEA), have been shown to activate TRPV1 directly, although this can be dependent on other cellular factors. nih.gov The varying effects of different N-acyl ethanolamines at TRP channels highlight the structural specificity required for direct activation versus potentiation. The chain length and degree of saturation of the fatty acid portion of the molecule appear to be critical determinants of their activity.

G-Protein-Coupled Receptor (GPCR) Binding Activity

G-protein-coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli. nih.gov While the primary interactions of N-(2-Hydroxyethyl)heptadecanamide have been characterized at TRP channels, its potential binding to GPCRs is an area of ongoing investigation. The endocannabinoid system, which includes the GPCRs CB1 and CB2, is a key signaling network involved in regulating numerous physiological processes. mdpi.com

Although N-(2-Hydroxyethyl)heptadecanamide is structurally related to anandamide, a known endocannabinoid that binds to CB1 and CB2 receptors, its affinity for these specific GPCRs is considered to be low. semanticscholar.org The focus of research has been more on its "entourage effect," whereby it can enhance the activity of other endocannabinoids like anandamide at their respective receptors. unipr.it Further research is needed to fully elucidate the complete GPCR binding profile of N-(2-Hydroxyethyl)heptadecanamide and to determine if it interacts with other, non-cannabinoid GPCRs.

Modulation of Lipid Signaling Systems

N-(2-Hydroxyethyl)heptadecanamide is an N-acylethanolamine, a class of lipid molecules that are integral to various signaling pathways. nih.gov These molecules are synthesized from membrane phospholipids (B1166683) and are involved in the regulation of inflammation, pain, and appetite. nih.gov The modulation of lipid signaling by N-(2-Hydroxyethyl)heptadecanamide is closely linked to its interactions with the endocannabinoid system.

Interactive Data Table: Effects of N-acyl Ethanolamines on TRPV1

| Compound | Direct Activation of TRPV1 | Potentiation of Anandamide-induced Ca2+ Influx |

| N-(2-Hydroxyethyl)heptadecanamide (C17:0) | No | Yes |

| Anandamide (AEA) | Yes | N/A |

| Palmitoylethanolamide (B50096) (PEA) | No | No |

| Lauroylethanolamine (C12:0) | No | Yes |

| Stearoylethanolamine (C18:0) | No | Yes |

| Oleoylethanolamine (C18:1) | Yes (context-dependent) | Yes |

Preclinical Research Applications and Biological Systems Studies

In Vitro Cellular Models for Investigating N-(2-Hydroxyethyl)heptadecanamide Effects

In vitro models are crucial for dissecting the specific cellular and molecular mechanisms of action of bioactive lipids like N-(2-Hydroxyethyl)heptadecanamide. These controlled environments allow researchers to observe direct cellular responses to exposure and to investigate interactions with specific protein targets.

The exposure of cultured cells to N-(2-Hydroxyethyl)heptadecanamide can elicit various cellular responses. One of the key signaling pathways affected by NAEs involves intracellular calcium (Ca2+) mobilization. Changes in intracellular Ca2+ levels are fundamental to numerous cellular processes, including neurotransmission, muscle contraction, and gene expression. Investigating the effect of N-(2-Hydroxyethyl)heptadecanamide on Ca2+ signaling helps to elucidate its potential physiological roles and mechanisms of action at the cellular level.

To identify specific molecular targets of N-(2-Hydroxyethyl)heptadecanamide, researchers often employ recombinant cell systems. These are cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express a specific protein of interest. For instance, studies have utilized HEK293 cells overexpressing the human vanilloid receptor 1 (hVR1), also known as TRPV1, to investigate the interaction of various NAEs with this ion channel. By using such a system, it is possible to determine if N-(2-Hydroxyethyl)heptadecanamide directly activates or modulates the activity of specific receptors or channels, providing insight into its pharmacological profile.

| Area of Investigation | Model System | Key Focus |

|---|---|---|

| Cellular Signaling | Cultured Cell Lines | Intracellular Ca2+ mobilization and other downstream signaling events. |

| Receptor Interaction | Recombinant HEK293 cells (e.g., expressing hVR1) | Direct interaction and modulation of specific ion channels and receptors. |

Role as an Internal Standard in Quantitative Lipidomics and Metabolomics

One of the most significant applications of N-(2-Hydroxyethyl)heptadecanamide in preclinical research is its use as an internal standard. metabolomicsworkbench.orglipidomicstandards.orgnih.gov In quantitative mass spectrometry-based analyses, internal standards are essential for accurate and precise quantification of endogenous lipids and metabolites. lipidomicstandards.org An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample being analyzed. lipidomicstandards.org N-(2-Hydroxyethyl)heptadecanamide fits this description well for the analysis of many endogenous NAEs due to its odd-chain fatty acid structure (C17), which is rare in most biological systems.

In lipidomics, the goal is to comprehensively identify and quantify all lipid species within a biological system. Given the vast complexity of the lipidome, accurate quantification is a major challenge. N-(2-Hydroxyethyl)heptadecanamide is added to samples at a known concentration before lipid extraction and analysis. lipidomicstandards.org During mass spectrometry analysis, the signal intensity of the endogenous NAEs is compared to the signal intensity of the N-(2-Hydroxyethyl)heptadecanamide internal standard. This allows for the correction of variability that can occur during sample preparation and analysis, such as extraction efficiency and instrument response, thereby ensuring the reliability of the quantitative data.

The utility of N-(2-Hydroxyethyl)heptadecanamide as an internal standard extends to the quantification of specific metabolites in a wide range of biological samples. For example, it is used in studies measuring the levels of endocannabinoids and other NAEs in blood serum and brain tissue, such as the prefrontal cortex. dntb.gov.ua This is particularly important in preclinical studies aiming to understand how the levels of these signaling lipids change in response to physiological stimuli, pharmacological interventions, or in the context of various disease models.

| Analytical Field | Biological Sample | Purpose |

|---|---|---|

| Lipidomics | Cells, Tissues, Biofluids | Accurate quantification of endogenous N-acylethanolamines and other lipids. |

| Metabolomics | Serum, Prefrontal Cortex | Precise measurement of specific metabolite levels for biomarker discovery and pathway analysis. |

Implications in Preclinical Disease Models (General NAEs context, focusing on mechanistic insights)

While specific research on N-(2-Hydroxyethyl)heptadecanamide in disease models is limited, the broader class of N-acylethanolamines (NAEs) has been extensively studied in various preclinical models, providing important mechanistic insights into their physiological functions. nih.govmdpi.comresearchgate.net NAEs are a family of lipid mediators that play significant roles in a variety of biological processes, including inflammation, pain, and neuroprotection. mdpi.comamsterdamumc.nl

In preclinical models of neuroinflammation, for example, the administration of NAEs has been shown to reduce the production of pro-inflammatory cytokines and markers of glial activation. nih.govmdpi.comresearchgate.net These effects are often mediated through the activation of specific receptors, such as peroxisome proliferator-activated receptors (PPARs), and the modulation of downstream signaling pathways. The study of NAEs in these models has revealed their potential as endogenous regulators of inflammatory processes. mdpi.com

Furthermore, NAEs have been implicated in the regulation of synaptic function and neurogenesis. mdpi.com Preclinical studies have demonstrated that certain NAEs can promote the proliferation of neural progenitor cells and protect neurons from excitotoxic damage. The mechanisms underlying these effects are complex and involve the interplay of multiple signaling pathways. By studying the effects of the broader NAE class in these preclinical disease models, researchers can gain a better understanding of the potential therapeutic applications of modulating this lipid signaling system.

Anti-Inflammatory Modulatory Pathways

N-acylethanolamines are recognized for their role in the regulation of inflammatory processes. Their mechanisms often involve the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and interactions with the cyclooxygenase (COX) pathway.

PPAR-α Activation:

Several NAEs have been identified as endogenous ligands for PPAR-α, a nuclear receptor that plays a critical role in lipid metabolism and inflammation. nih.gov Activation of PPAR-α is known to downregulate inflammatory responses. For instance, the well-studied NAE, Palmitoylethanolamide (B50096) (PEA), exerts its anti-inflammatory effects by engaging PPAR-α. pnas.org While direct evidence for N-(2-Hydroxyethyl)heptadecanamide as a PPAR-α agonist is still under investigation, its structural similarity to other known PPAR-α-activating NAEs suggests it may share this mechanism. The activation of PPAR-α by NAEs can lead to a reduction in the expression of pro-inflammatory mediators.

| Compound Class | Target Receptor | Reported Anti-Inflammatory Effect |

| N-acylethanolamines (NAEs) | PPAR-α | Downregulation of inflammatory responses |

| Palmitoylethanolamide (PEA) | PPAR-α | Inhibition of inflammatory responses |

COX Pathway Interaction:

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. Some endocannabinoids, which are structurally related to NAEs, can be metabolized by COX-2, leading to the formation of prostaglandin-ethanolamides. nih.gov This interaction suggests that NAEs, potentially including N-(2-Hydroxyethyl)heptadecanamide, could influence the COX pathway, although the precise nature of this interaction, whether as a substrate or an inhibitor, requires further elucidation. Some studies have shown that certain cannabinoids can act as weak inhibitors of COX-1 and COX-2. wikipedia.org

Neurobiological System Interactions

The endocannabinoid system, which includes NAEs, is deeply integrated with the nervous system and plays a significant role in modulating neuroinflammation and neuronal function.

Preclinical evidence suggests that agonists of PPARs can influence addiction-related brain regions and modulate dopamine (B1211576) neurotransmission. nih.gov Specifically, PPAR-α agonists have been shown in animal models to reduce the reinforcing properties of various substances of abuse. nih.gov Given the potential for NAEs to act as PPAR-α agonists, N-(2-Hydroxyethyl)heptadecanamide could have interactions within the neurobiological systems related to reward and motivation.

Furthermore, the COX pathway is also implicated in neuroinflammation. nih.gov Microglia, the resident immune cells of the central nervous system, can be activated by inflammatory stimuli to produce prostaglandins via COX enzymes, contributing to neuronal injury. nih.gov Any interaction of N-(2-Hydroxyethyl)heptadecanamide with the COX pathway could therefore have implications for neuroinflammatory processes.

Immunomodulatory System Interactions

Beyond their direct anti-inflammatory effects, NAEs are known to have broader immunomodulatory roles, influencing the activity of various immune cells.

Research has shown that modulating the levels of endogenous NAEs can impact immune cell responses. For example, inhibiting the enzyme that degrades PEA leads to increased PEA levels in activated leukocytes and a reduction in inflammatory responses. pnas.org This indicates that NAEs are part of the endogenous system for controlling immune cell activity. The potential for N-(2-Hydroxyethyl)heptadecanamide to influence these pathways suggests it may have a role in modulating immune system homeostasis. The development of nanocarriers for targeted drug delivery to immune cells is an active area of research for enhancing immunomodulatory therapies. nih.gov

| Compound/Target | Effect on Immune System | Potential Implication |

| Palmitoylethanolamide (PEA) | Reduces inflammatory responses in leukocytes | Control of immune cell activation |

| PPAR-α agonists | Modulate immune cell function | Therapeutic potential for immune-related disorders |

Future Research Directions and Translational Perspectives

Elucidation of Novel N-Acyl Ethanolamide Roles and Mechanisms

N-acylethanolamines (NAEs) are a family of bioactive fatty acid amides that play diverse roles in physiology, including inflammation, energy metabolism, and neurotransmission. core.ac.uk This class of endogenous lipids, which includes the well-known endocannabinoid anandamide (B1667382), is characterized by a fatty acid linked to an ethanolamine (B43304). nih.gov The specific biological activity of each NAE is determined by the nature of its fatty acyl group. core.ac.uk N-(2-Hydroxyethyl)heptadecanamide, with its C17:0 saturated acyl chain, is a less-studied member of this family, but its unique structure suggests distinct roles.

Future research will likely focus on several key areas:

Receptor De-orphanization and Pathway Elucidation: While some NAEs are known to interact with cannabinoid receptors (CB1 and CB2), G protein-coupled receptors (GPR55, GPR119), and nuclear receptors (PPARs), the specific targets for many NAEs, including N-(2-Hydroxyethyl)heptadecanamide, remain to be fully identified. core.ac.uk Research has shown that it can potentiate the response to anandamide at the TRPV1 receptor, suggesting an "entourage effect" where it enhances the activity of other signaling lipids. ncats.io Further investigation is needed to uncover its primary receptors and the downstream signaling cascades it initiates.

Broader Physiological and Pathophysiological Roles: NAEs have been implicated in a wide range of processes, from modulating plant development to regulating appetite and neuroinflammation in mammals. core.ac.uknih.govresearchgate.net Studies have noted changes in N-(2-Hydroxyethyl)heptadecanamide levels in the gut in response to pesticide exposure, pointing to a role in gut-liver axis communication and metabolic health. nih.gov Future work will aim to clarify its specific contributions to these and other biological systems in both health and disease.

Biosynthesis and Degradation Pathways: The endogenous levels of NAEs are tightly controlled by the enzymes responsible for their synthesis and breakdown. researchgate.net The primary biosynthetic pathway involves the creation of an N-acyl-phosphatidylethanolamine (NAPE) precursor, which is then hydrolyzed to form the NAE. researchgate.netbiorxiv.org Degradation is primarily handled by enzymes like Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA). nih.govtandfonline.com While N-(2-Hydroxyethyl)heptadecanamide is often used as a synthetic internal standard in research due to its presumed low natural abundance, understanding its precise metabolic pathway is crucial for interpreting its biological significance. ncats.iofrontiersin.org

Development of Targeted Modulators Based on N-(2-Hydroxyethyl)heptadecanamide Scaffold

The unique structure of N-(2-Hydroxyethyl)heptadecanamide provides a valuable chemical scaffold for the design of novel therapeutic agents. The development of modulators targeting the endocannabinoid system is a promising area of pharmacology.

Potential therapeutic applications include:

Enzyme Inhibitors: By modifying the N-(2-Hydroxyethyl)heptadecanamide structure, researchers can design potent and selective inhibitors for enzymes like FAAH or NAAA. tandfonline.com Inhibiting these enzymes would increase the endogenous levels of therapeutic NAEs, a strategy being explored for neuropsychiatric disorders. core.ac.uk

Receptor Agonists/Antagonists: The heptadecanamide (B1601380) scaffold could be systematically altered to create molecules that either activate (agonists) or block (antagonists) specific receptors involved in NAE signaling. This approach could lead to targeted therapies for pain, inflammation, and metabolic disorders.

Hybrid Scaffolds: The core structure can be combined with other chemical moieties to create hybrid molecules with enhanced properties. For instance, incorporating the N-(2-hydroxyethyl)amide group into different molecular frameworks, such as those seen in anti-inflammatory drugs, could lead to compounds with improved efficacy or novel mechanisms of action. mdpi.com

Below is a table summarizing potential research directions for developing modulators based on this compound.

| Development Strategy | Target | Potential Therapeutic Area | Rationale |

| Enzyme Inhibition | FAAH, NAAA | Neuropsychiatric disorders, Inflammation | Increase endogenous levels of therapeutic NAEs by blocking their degradation. core.ac.uktandfonline.com |

| Receptor Modulation | GPR55, GPR119, PPARs, TRPV1 | Pain, Metabolic Disorders, Inflammation | Design specific agonists or antagonists to directly influence key signaling pathways. core.ac.ukncats.io |

| Scaffold Hybridization | Various | Anti-inflammatory, Analgesic | Combine the NAE structural features with other pharmacologically active molecules to create novel drugs. mdpi.com |

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To fully grasp the biological role of N-(2-Hydroxyethyl)heptadecanamide, an integrated, systems-level approach is necessary. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful framework for this endeavor. nih.govnih.gov The term "endocannabinoidomics" has been introduced to describe the application of these methods to the study of the endocannabinoidome, the complex signaling system that includes endocannabinoids and related lipid mediators. doi.org

Metabolomics and Lipidomics: These approaches allow for the comprehensive measurement of metabolites, including a wide array of NAEs, in biological samples. universiteitleiden.nl By correlating changes in N-(2-Hydroxyethyl)heptadecanamide levels with shifts in other metabolites, researchers can map its involvement in various metabolic networks. nih.gov For example, a study on pesticide exposure found that an increase in gut levels of N-(2-Hydroxyethyl)heptadecanamide was correlated with changes in serum amino acids, suggesting a link between gut flora metabolism and host metabolic dysfunction. nih.gov

Genomics and Transcriptomics: By analyzing gene and transcript expression, scientists can identify the enzymes and receptors whose expression levels are associated with N-(2-Hydroxyethyl)heptadecanamide concentrations. nih.gov This can help uncover the genetic basis for variations in NAE levels and identify new components of their signaling pathways. nih.gov

Proteomics: This technique focuses on identifying and quantifying the entire set of proteins in a biological system. nih.gov In the context of NAE research, proteomics can identify the specific proteins that bind to or are modulated by N-(2-Hydroxyethyl)heptadecanamide, providing direct evidence of its molecular interactions.

The integration of these -omics datasets allows for the construction of comprehensive network models, moving from the molecular level to the organismal level to understand the compound's role in health and disease. universiteitleiden.nl

Advancements in Analytical Techniques for Endocannabinoid and NAE Research

The study of N-(2-Hydroxyethyl)heptadecanamide and other NAEs is critically dependent on the ability to accurately and sensitively measure their often low concentrations in complex biological matrices. biorxiv.org Significant progress has been made in developing sophisticated analytical methods, primarily centered around mass spectrometry.

Hyphenated chromatography-mass spectrometry techniques are the methods of choice for quantifying NAEs. nih.gov

| Technique | Description | Advantages | Common Application |

| LC-MS/MS | Liquid Chromatography coupled with tandem Mass Spectrometry. | High sensitivity and selectivity, suitable for complex matrices like plasma and cerebrospinal fluid (CSF). researchgate.net | Quantification of a wide range of NAEs in various biological samples. biorxiv.orgnih.gov |

| UHPLC-MS/MS | Ultra-High Performance Liquid Chromatography with tandem Mass Spectrometry. | Offers higher resolution and faster analysis times compared to standard LC-MS/MS. researchgate.net | Measurement of pico- to nanomolar concentrations of NAEs and related compounds in CSF. biorxiv.org |

| GC-MS | Gas Chromatography coupled with Mass Spectrometry. | An older, established technique. | Less efficient for some endocannabinoids due to the need for derivatization. nih.gov |

A key challenge in NAE analysis is preventing their artificial formation or degradation during sample collection and preparation. nih.gov The development of robust extraction methods, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), along with the use of enzyme inhibitors, is crucial for obtaining accurate results. researchgate.net N-(2-Hydroxyethyl)heptadecanamide itself is frequently used as an internal standard in these analyses because it is a synthetic analog not typically found in high concentrations in tissues, allowing for precise quantification of other NAEs. ncats.iobiorxiv.orgfrontiersin.org

Future advancements will likely focus on further improving sensitivity, enabling the analysis of smaller sample volumes, and expanding the number of lipid mediators that can be measured simultaneously in a single run ("lipidomics"). nih.govnih.gov These technical improvements are essential for driving new discoveries in the complex and expanding field of NAE research. nih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying N-(2-Hydroxyethyl)heptadecanamide with high yield and purity?

Methodological Answer: Synthesis typically involves coupling heptadecanoic acid with ethanolamine via carbodiimide-mediated amidation. Critical steps include:

- Activation of the carboxyl group : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate .

- Purification : Employ silica gel chromatography (eluent: chloroform/methanol gradients) or recrystallization in ethanol/water mixtures to isolate the product.

- Purity Assessment : Validate via HPLC (C18 column, UV detection at 210 nm) and confirm structural integrity using H NMR (characteristic peaks: δ 3.5 ppm for hydroxyethyl group, δ 2.1 ppm for amide protons) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing N-(2-Hydroxyethyl)heptadecanamide?

Methodological Answer:

- NMR Spectroscopy : H and C NMR resolve the hydroxyethyl moiety (δ 3.4–3.6 ppm) and alkyl chain protons (δ 1.2–1.6 ppm). DEPT-135 confirms methylene and methine groups .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 328.3. High-resolution MS (HRMS) confirms the molecular formula .

- FT-IR : Identify amide C=O stretch (~1640 cm) and O-H stretch (~3300 cm) .

Q. How can researchers ensure compound stability during storage and experimental use?

Methodological Answer:

- Solvent Selection : Use anhydrous DMSO or ethanol for stock solutions to prevent hydrolysis. Avoid aqueous buffers unless stabilized with 0.1% BSA .

- Storage : Store at −20°C under nitrogen to minimize oxidation. Stability tests via TLC or HPLC every 3 months are recommended .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in N-(2-Hydroxyethyl)heptadecanamide’s reported EC50_{50}50 values across enzyme inhibition assays?

Methodological Answer: Discrepancies often arise from assay conditions:

- Enzyme Source : Compare recombinant human FAAH versus rat liver microsomal FAAH, noting species-specific activity differences .

- Substrate Competition : Use isotopic labeling (e.g., -anandamide) to distinguish direct inhibition from substrate displacement.

- Data Normalization : Include internal controls (e.g., URB597 as a FAAH inhibitor reference) to calibrate activity across labs .

Q. How does N-(2-Hydroxyethyl)heptadecanamide modulate ceramide signaling pathways, and what experimental models validate its specificity?

Methodological Answer:

- Mechanistic Studies : Use LC-MS/MS to quantify endogenous ceramides in treated cells (e.g., HaCaT keratinocytes). Monitor downstream targets like caspase-3/7 for apoptosis .

- Specificity Controls : Co-treat with ceramide synthase inhibitors (e.g., fumonisin B1) to confirm off-target effects are negligible .

- Structural Analogs : Compare with C16-ceramide to assess chain-length-dependent activity .

Q. What advanced lipidomic approaches quantify N-(2-Hydroxyethyl)heptadecanamide in biological matrices with high sensitivity?

Methodological Answer:

- Extraction : Use Bligh-Dyer lipid extraction with internal standards (e.g., -labeled analog).

- LC-MS/MS : Employ a reverse-phase C8 column (gradient: 5 mM ammonium formate in water/acetonitrile) and MRM transitions (m/z 328.3 → 62.1 for quantification) .

- Limit of Detection (LOD) : Achieve sub-picomolar sensitivity by optimizing collision energy and declustering potential .

Data Contradiction and Validation

Q. How can researchers address conflicting reports on N-(2-Hydroxyethyl)heptadecanamide’s solubility in aqueous vs. lipid systems?

Methodological Answer:

- Solubility Profiling : Use dynamic light scattering (DLS) to assess aggregation in PBS vs. lipid emulsions (e.g., 0.1% Tween-80).

- Partition Coefficient : Measure log via shake-flask method (octanol/water) to clarify hydrophobicity (predicted log = 7.2) .

- Biological Relevance : Validate solubility claims using cell viability assays in serum-free vs. serum-containing media .

Q. What orthogonal assays confirm N-(2-Hydroxyethyl)heptadecanamide’s dual activity in PPAR-γ activation and FAAH inhibition?

Methodological Answer:

- PPAR-γ Reporter Assay : Use HEK293 cells transfected with a PPAR-γ luciferase construct. Compare with rosiglitazone as a positive control .

- FAAH Activity Assay : Incubate with -anandamide and measure liberated -ethanolamine.

- Cross-Validation : Apply siRNA knockdown of PPAR-γ or FAAH to isolate pathway-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.